molecular formula C14H11ClN4OS2 B2650266 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688337-31-7

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2650266
CAS No.: 688337-31-7
M. Wt: 350.84
InChI Key: XGHVQWNDAYXCQB-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a chemical compound that contains a thiazole ring . Thiazole is a versatile moiety that has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole compounds involves various chemical techniques . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of thiazole compounds, including “this compound”, is characterized by a five-membered ring containing sulfur and nitrogen atoms . The phenyl ring is oriented at angles with respect to the thiazole ring .


Chemical Reactions Analysis

Thiazole compounds are known for their reactivity. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole compounds are influenced by the presence of the thiazole ring. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Structural Characterization and Synthesis

  • The structural analysis of a related acetamide compound revealed the orientation of the chlorophenyl ring with respect to the thiazole ring, contributing to the understanding of its molecular interactions and potential reactivity (Saravanan et al., 2016).

Antitumor Activity

  • Research has been conducted on derivatives of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide for their potential antitumor activity. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines, highlighting the compound's potential in cancer research (Yurttaş et al., 2015).

Antibacterial and Antioxidant Properties

  • Synthesis and QSAR studies on derivatives have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential applications in combating bacterial infections (Desai et al., 2008).
  • A series of compounds containing thiazole moieties demonstrated potent antioxidant activity in vitro, suggesting their use as new antioxidant agents (Reddy et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have been conducted, including their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection, as well as their interactions with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Acidity Constants and Chemical Reactivity

  • The acidity constants of certain derivatives were determined, providing insights into their chemical reactivity and potential applications in various fields (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of thiazole compounds is complex and can vary depending on the specific compound and its biological target . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS2/c15-10-1-3-11(4-2-10)19-7-5-17-14(19)22-9-12(20)18-13-16-6-8-21-13/h1-8H,9H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVQWNDAYXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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